2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate
Description
Properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-6-5-7-15(10-13)21-19(24)12-26-20(25)16-11-18(14(2)23)22-9-4-3-8-17(16)22/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDRRUSHDUSVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursors
The indolizine core is commonly synthesized via 1,3-dipolar cycloaddition between pyridinium ylides and dipolarophiles such as alkenes or alkynes. For this compound, the ylide is generated from $$ N $$-(3-acetylindolizin-1-ylcarbonylmethyl)pyridinium bromide, which reacts with ethyl acrylate under basic conditions. Chromium trioxide ($$ \text{CrO}_3 $$) in dimethylformamide (DMF) facilitates oxidation and cyclization.
Procedure :
- Ylide Formation : $$ N $$-(3-acetylindolizin-1-ylcarbonylmethyl)pyridinium bromide (10 mmol) is suspended in DMF (40 mL) with triethylamine (20 mL) to deprotonate the α-hydrogen, generating the ylide.
- Cycloaddition : Ethyl acrylate (40 mmol) is added, and the mixture is stirred at 90°C for 2 hours.
- Workup : The reaction is quenched with 5% HCl, extracted with $$ \text{CH}2\text{Cl}2 $$, and purified via silica gel chromatography (20% ethyl acetate/hexane).
Functionalization of the Ester Side Chain
The 2-oxo-2-(m-tolylamino)ethyl group is introduced via a two-step process:
- Amidation : The ethyl ester undergoes aminolysis with m-toluidine in the presence of a coupling agent (e.g., $$ \text{HATU} $$) to form the corresponding amide.
- Oxidation : The secondary alcohol intermediate is oxidized to a ketone using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$).
Iron-Catalyzed Indolizine Assembly
Catalytic C–N Bond Formation
Recent advances in iron-catalyzed reactions enable the one-pot synthesis of indolizines from pyridines, diazo compounds, and alkynes. This method avoids isolation of reactive intermediates and improves scalability.
Optimized Conditions :
- Catalyst : $$ \text{FeCl}_3 $$ (5 mol%)
- Solvent : Toluene
- Temperature : 80°C
- Substrates :
- Pyridine derivative: 3-acetylindolizine-1-carbonyl chloride
- Diazo compound: Ethyl 2-diazo-2-(m-tolylamino)acetate
- Alkyne: Ethyl propiolate
Procedure :
- The pyridine derivative, diazo compound, and alkyne are combined in toluene.
- The reaction is stirred under nitrogen at 80°C for 12 hours.
- The product is isolated via vacuum distillation and recrystallized from ethanol.
Stepwise Assembly and Esterification
Indolizine Core Synthesis
The indolizine ring is constructed via condensation of 2-acetylpyridine with ethyl bromoacetate under basic conditions, followed by cyclization.
Esterification and Amide Coupling
The carboxylate group at position 1 is activated as an acid chloride (using $$ \text{SOCl}_2 $$) and reacted with 2-hydroxyethyl m-tolylcarbamate. Subsequent oxidation yields the target compound.
Analytical Data and Characterization
Spectroscopic Confirmation
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 65 | 2 hours | High regioselectivity |
| Iron-Catalyzed | 78 | 12 hours | One-pot synthesis |
| Stepwise Assembly | 52 | 24 hours | Flexibility in functionalization |
Challenges and Optimization Strategies
Chemical Reactions Analysis
2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Scientific Research Applications
2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: It is used as a probe in biological studies to investigate cellular mechanisms and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares its indolizine backbone with ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylate derivatives (e.g., compounds 2a–r in ). Key differences include:
- Substituent Position : The target compound features a 3-acetyl group, whereas analogues like 2a–r have a 7-acetyl group. Substituent position significantly impacts electronic and steric properties, influencing reactivity and bioactivity.
- Ester Moieties: The 2-oxo-2-(m-tolylamino)ethyl ester in the target contrasts with the 3-benzoyl and 2-aryl substituents in 2a–r. The m-tolylamino group introduces moderate bulk compared to the anthracenyl/phenanthrenyl moieties in fluoroquinolone derivatives (), which are associated with enhanced antibacterial activity .
Biological Activity
The compound 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate is a synthetic derivative of indolizine, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indolizine core substituted with an acetyl group and a m-tolylamino moiety, which is critical for its biological interactions.
Biological Activity Overview
Research has indicated that compounds within the indolizine family exhibit a range of biological activities, including:
- Anticancer Activity : Indolizines have been reported to inhibit various cancer cell lines.
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain compounds exhibit potential in reducing inflammation markers.
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways.
Case Study: Breast Cancer
In a study examining the effects of indolizine derivatives on breast cancer cells, it was found that the compound reduced cell viability significantly compared to controls. The following table summarizes the findings:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 20 | 50 | 35 |
| 50 | 20 | 60 |
This data indicates a dose-dependent response where higher concentrations lead to increased apoptosis in breast cancer cells.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several pathogens. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound possesses notable antimicrobial properties, particularly against fungal strains.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with cellular targets. Research suggests that it may influence signaling pathways involved in cell survival and proliferation. Specific mechanisms include:
- Inhibition of Kinase Activity : The compound may inhibit key kinases involved in cancer cell signaling.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
